(1R,4S)-Camphorquinone Monooxime

Catalog No.
S13950806
CAS No.
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4S)-Camphorquinone Monooxime

Product Name

(1R,4S)-Camphorquinone Monooxime

IUPAC Name

(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7+

InChI Key

YRNPDSREMSMKIY-YRNVUSSQSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2=NO)C)C

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=N/O)C)C

(1R,4S)-Camphorquinone Monooxime is a derivative of camphorquinone, an organic compound known for its distinctive bicyclic structure. This compound is characterized by the presence of a ketoxime functional group, which is derived from the oxidation of camphor. The molecular formula for (1R,4S)-Camphorquinone Monooxime is C10H15NOC_{10}H_{15}NO with a molecular weight of approximately 181.23 g/mol. The compound appears as a yellow solid and is notable for its applications in various

Typical of oximes. Notably, it can undergo hydrolysis to regenerate camphorquinone under acidic conditions. Additionally, it has been utilized in reactions involving phosphacumulenes and stabilized phosphonium ylides, showcasing its versatility as a reagent in organic synthesis . The compound can also be involved in condensation reactions, where it may react with other electrophiles or nucleophiles to form more complex structures.

Research indicates that (1R,4S)-Camphorquinone Monooxime exhibits biological activity that may include antimicrobial properties. Its derivatives have been studied for their potential use in medicinal chemistry due to their ability to interact with biological targets. For instance, camphorquinone derivatives are known to function as chiral auxiliaries in stereocontrolled reactions, which are crucial for synthesizing biologically active compounds .

The synthesis of (1R,4S)-Camphorquinone Monooxime can be achieved through several methods:

  • Oxidation of Camphor: Camphor is oxidized using selenium dioxide to produce camphorquinone, which is then converted into the monooxime by treatment with hydroxylamine hydrochloride.
  • Claisen Condensation: This method involves the reaction of camphanone with nitrous acid to generate the oxime derivative .
  • Recrystallization: After synthesis, the crude product can be purified through recrystallization techniques to obtain high-purity (1R,4S)-Camphorquinone Monooxime.

(1R,4S)-Camphorquinone Monooxime finds applications across various fields:

  • Photoinitiators: It serves as a photoinitiator in dental composites due to its ability to initiate polymerization upon exposure to light.
  • Organic Synthesis: The compound is utilized as a reagent in organic synthesis for constructing complex molecules.
  • Chiral Auxiliaries: It acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds.

Studies on interaction mechanisms involving (1R,4S)-Camphorquinone Monooxime suggest that it can form complexes with metal ions and other organic molecules. These interactions can influence the reactivity and stability of the compound in various chemical environments. Its ability to coordinate with transition metals has implications for catalysis and material science .

(1R,4S)-Camphorquinone Monooxime shares structural similarities with several other compounds derived from camphor or related bicyclic structures. Here are some notable examples:

Compound NameStructure TypeUnique Features
CamphorquinoneBicyclic ketoneUsed as a photoinitiator; precursor to monooxime
(1S,E)-(-)-Camphorquinone 3-oximeBicyclic ketoximeDifferent stereochemistry; used in similar reactions
3-CamphanoneKetonePrecursor for various synthetic pathways
CamphoranilideAmideExhibits different biological activities

The uniqueness of (1R,4S)-Camphorquinone Monooxime lies in its specific stereochemistry and functional group arrangement, which influence its reactivity and biological properties compared to these similar compounds.

Stereochemical Control in Oxime Formation from Bicyclic Diketones

The stereochemical integrity of (1R,4S)-camphorquinone monooxime originates from the inherent chirality of the camphorquinone precursor and the regioselective oximation of its diketone framework. Camphorquinone’s rigid bicyclo[2.2.1]heptane structure imposes significant steric constraints, directing oxime formation to the less hindered carbonyl group. Studies demonstrate that the (1R,4S) configuration is preserved when hydroxylamine derivatives react preferentially at the C3 ketone, leaving the C2 position unmodified.

Substrate-controlled stereoselectivity is achieved through the chiral environment of the camphor skeleton. For example, reacting racemic 1,2-diols with enantiopure D-camphorquinone yields diastereomeric monooximes, where the (1R,4S) isomer dominates due to favorable transition-state alignment. This phenomenon aligns with broader principles of substrate stereochemical control, where preexisting chirality dictates reaction trajectory. Auxiliary strategies, though less common, have been explored using temporary steric directing groups, though these are typically unnecessary given the innate stereochemical bias of the camphor framework.

Catalytic Systems for Enantioselective Monooximation

While stoichiometric reagents like hydroxylamine hydrochloride remain standard for oxime synthesis, catalytic systems have been developed to enhance enantioselectivity and reduce waste. Phosphine-based catalysts, such as triphenylphosphine (PPh~3~), facilitate oxime formation under mild conditions by activating hydroxylamine derivatives. In one protocol, PPh~3~ (20 mol%) in dichloromethane enables quantitative conversion of camphorquinone to its monooxime at room temperature within 3 hours.

Enantioselective catalysis is less critical for (1R,4S)-camphorquinone monooxime due to its substrate-controlled synthesis. However, chiral Lewis acids have been employed to amplify stereoselectivity in non-camphor systems. For instance, titanium tetraisopropoxide with tartrate-derived ligands induces up to 98% enantiomeric excess in analogous diketone oximations, though these methods have not yet been applied to camphorquinone. Future research may adapt such systems to further optimize the (1R,4S) isomer’s purity.

Table 1: Catalytic Systems for Camphorquinone Oximation

CatalystSolventTemperatureYield (%)Selectivity (C3:C2)
PPh~3~ Dichloromethane25°C8795:5
None (thermal) Acetic acidReflux8380:20
Ti(OiPr)~4~ Toluene0°C92*99:1*

*Data extrapolated from non-camphor systems.

Solvent Effects on Regioselectivity of Camphorquinone Derivatization

Solvent polarity profoundly influences the regioselectivity of camphorquinone oximation. Apolar aprotic solvents like benzene or carbon tetrachloride favor C3 oximation by stabilizing the transition state through non-polar interactions, achieving C3:C2 selectivity ratios exceeding 95:5. In contrast, polar aprotic solvents (e.g., ethyl acetate) reduce selectivity to 80:20 due to competing stabilization of both carbonyl groups.

A notable case involves the synthesis of 7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl-diphenylphosphine oxide, where switching from acetic acid (polar protic) to carbon tetrachloride increased C3 selectivity from 75% to 93%. This aligns with the general principle that low-polarity solvents enhance steric differentiation in rigid systems.

Mechanism of Solvent-Mediated Regioselectivity:

  • Apolar Solvents: Minimize dipole-dipole interactions, allowing steric effects to dominate. The C3 carbonyl, less hindered by the geminal dimethyl groups, becomes the preferential site for hydroxylamine attack.
  • Polar Solvents: Stabilize both carbonyl groups via solvation, reducing the energy difference between C2 and C3 transition states. This leads to increased byproduct formation.

These insights enable predictable tuning of monooxime ratios for specific applications, such as photopolymerization initiators or asymmetric catalysis precursors.

Chiral Auxiliary Design for Enantioselective Cycloadditions

(1R,4S)-Camphorquinone monooxime represents a significant advancement in chiral auxiliary development, leveraging the rigid bicyclic camphor framework to achieve exceptional stereochemical control in cycloaddition reactions [1] [2]. The compound exhibits remarkable efficacy as a chiral auxiliary due to its unique structural features, including the presence of both oxime and ketone functionalities that provide multiple coordination sites for substrate binding and activation.

The chiral auxiliary design incorporates the inherent stereochemical bias of the camphor backbone, where the (1R,4S) configuration creates a well-defined chiral environment that effectively discriminates between enantiotopic faces of approaching substrates [3] [4]. Research has demonstrated that the oxime functionality serves as a crucial stereodirecting element, forming hydrogen bonds with reaction intermediates and stabilizing preferred transition state geometries through intramolecular interactions.

In enantioselective Diels-Alder cycloadditions, (1R,4S)-camphorquinone monooxime has shown exceptional performance when incorporated into chiral dienophile systems. The auxiliary provides both steric and electronic control, with the oxime nitrogen atom participating in coordination to Lewis acid catalysts while the camphor framework blocks one face of the dienophile [5] [6]. Studies have revealed that the auxiliary achieves diastereoselectivities exceeding 90% in many cases, with the major product arising from approach to the less hindered face of the auxiliary-substrate complex.

The mechanism of stereoinduction involves the formation of a rigid chelated intermediate where the oxime functionality coordinates to the activating Lewis acid, creating a well-defined chiral pocket around the reactive center [7]. Computational studies have indicated that the preferred transition state is stabilized by favorable steric interactions between the camphor methyl groups and the approaching diene, while unfavorable steric clashes destabilize alternative pathways leading to the minor enantiomer.

Morita-Baylis-Hillman reactions utilizing (1R,4S)-camphorquinone monooxime derivatives as chiral auxiliaries have demonstrated significant enantioselectivity improvements compared to achiral systems [5]. The auxiliary-modified acrylate esters react with aldehydes under DABCO catalysis to provide adducts with diastereoselectivities ranging from 7-33% diastereomeric excess, representing substantial enhancement over background selectivity. The stereochemical outcome is governed by the preferential formation of hydrogen-bonded transition states where the oxime hydroxyl group stabilizes the developing charge in the reaction intermediate.

Reaction TypeSubstrateDiastereoselectivity (% d.e.)Yield (%)Reference
Morita-Baylis-Hillman reactionAcrylate esters with aldehydes7-33>91Mciteka et al.
Simmons-Smith cyclopropanationBornane-2,3-diol acetal46->9975-85Duggan et al.
Simmons-Smith cyclopropanationBornane-2,10-diol acetal470-80Duggan et al.
Asymmetric alkylationCarboxylic esters52-6552-65Kaye et al.
Asymmetric Michael additionα,β-Unsaturated compounds8570-90Molema et al.

Stereodirecting Effects in Transition Metal Complexation

The coordination chemistry of (1R,4S)-camphorquinone monooxime with transition metals reveals sophisticated stereodirecting capabilities that have been extensively exploited in asymmetric catalysis [8] [9]. The oxime functionality serves as a versatile ligand that can coordinate through either the nitrogen or oxygen atom, or both, depending on the metal center and reaction conditions. This flexibility allows for the formation of diverse complex geometries while maintaining the stereochemical integrity of the camphor framework.

Palladium(II) complexes of (1R,4S)-camphorquinone monooxime exhibit particularly strong stereodirecting effects, forming stable chelate complexes through nitrogen-nitrogen bidentate coordination [8]. The resulting complexes display square planar geometries with the camphor auxiliary positioned to create significant steric differentiation around the metal center. These complexes have been successfully employed in enantioselective allylic alkylation reactions, achieving enantioselectivities of 75-95% through preferential substrate approach from the less hindered face of the chiral complex [9].

Nickel(II) coordination involves nitrogen-oxygen chelation, creating octahedral complexes with moderate stability and good stereodirecting properties [10]. The flexibility of the oxime coordination allows for dynamic equilibria between different binding modes, which can be controlled through choice of co-ligands and reaction conditions. Research has shown that these complexes are particularly effective in asymmetric hydrogenation reactions, where the camphor auxiliary creates a chiral pocket that selectively binds and reduces one face of prochiral alkenes [8].

Cobalt(II) complexes demonstrate unique bridging coordination modes where the oxime functionality connects multiple metal centers [9]. This leads to the formation of dinuclear and polynuclear complexes with enhanced stability and pronounced stereodirecting effects. The bridging coordination creates extended chiral networks that can accommodate larger substrates while maintaining high levels of stereochemical control. Enantioselectivities of 70-85% have been achieved in asymmetric epoxidation reactions using these multinuclear cobalt complexes [8].

The stereodirecting mechanism in transition metal complexes operates through a combination of steric and electronic effects. The camphor framework provides a rigid chiral scaffold that positions substituents in predictable orientations relative to the metal center, while the oxime functionality modulates the electronic properties of the complex through its electron-donating and withdrawing characteristics [9]. The result is a finely tuned chiral environment that can distinguish between enantiomeric or diastereomeric reaction pathways with high selectivity.

Ruthenium(II) complexes incorporating (1R,4S)-camphorquinone monooxime have shown exceptional performance in asymmetric transfer hydrogenation reactions [8]. The auxiliary forms stable nitrogen-oxygen chelates with ruthenium, creating highly active and selective catalysts for the reduction of aromatic ketones and imines. The stereodirecting effect arises from the preferential coordination of substrates to the less hindered face of the ruthenium complex, leading to enantioselectivities of 80-90% in many cases.

Metal IonCoordination ModeComplex StabilityStereodirecting EffectEnantioselectivity (% ee)
Palladium(II)N,N-bidentateHighExcellent75-95
Nickel(II)N,O-chelatingModerateGood60-80
Cobalt(II)N,N-bridgingHighVery Good70-85
Copper(II)N,O-monodentateModerateModerate45-65
Ruthenium(II)N,O-chelatingHighExcellent80-90
Rhodium(III)N,N-bidentateModerateGood32

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

The application of (1R,4S)-camphorquinone monooxime in the resolution of racemic mixtures through diastereomeric salt formation represents a powerful method for obtaining enantiomerically pure compounds [11] [12] [13]. The compound's ability to form well-defined crystalline salts with opposite selectivity for each enantiomer of a racemic mixture makes it an invaluable resolving agent for a wide range of substrates.

The resolution mechanism relies on the differential solubility and crystallization behavior of diastereomeric salts formed between the chiral resolving agent and the racemic substrate [13]. (1R,4S)-Camphorquinone monooxime forms hydrogen-bonded complexes with carboxylic acids, amines, and other ionizable compounds, where the stereochemical environment created by the camphor auxiliary leads to preferential stabilization of one diastereomeric salt over the other. The thermodynamic differences between these diastereomers are typically sufficient to achieve effective separation through crystallization.

The effectiveness of (1R,4S)-camphorquinone monooxime as a resolving agent has been demonstrated across diverse substrate classes [12] [13]. For racemic carboxylic acids, the formation of crystalline salts with the auxiliary achieves resolution efficiencies of approximately 75%, with optical purities exceeding 95% enantiomeric excess. The success of these resolutions depends critically on the formation of stable hydrogen bonds between the oxime hydroxyl group and the carboxylate functionality, creating a network of intermolecular interactions that stabilize the preferred diastereomeric salt.

Amine resolution using (1R,4S)-camphorquinone monooxime derivatives proceeds through the formation of amorphous or crystalline salts, depending on the specific amine structure and crystallization conditions [11]. Resolution efficiencies typically range from 60-70%, with optical purities of 85-92% enantiomeric excess being routinely achieved. The mechanism involves the formation of protonated amine salts where the camphor auxiliary creates a chiral recognition site that discriminates between enantiomeric amines based on their three-dimensional complementarity.

The resolution of racemic alcohols represents a particularly challenging application that has been successfully addressed using (1R,4S)-camphorquinone monooxime through the formation of crystalline hydrates [13]. These hydrated diastereomeric complexes exhibit significantly different solubilities, enabling resolution efficiencies of 65-80% with optical purities of 88-94% enantiomeric excess. The incorporation of water molecules into the crystal lattice creates additional hydrogen bonding opportunities that enhance the discrimination between enantiomeric alcohols.

Advanced resolution strategies have been developed that combine (1R,4S)-camphorquinone monooxime with complementary resolving agents to achieve enhanced selectivity and efficiency [12]. These multicomponent resolution systems take advantage of cooperative binding effects where multiple chiral recognition elements work synergistically to amplify stereochemical discrimination. Such approaches have proven particularly effective for the resolution of amino acids and other multifunctional substrates, achieving resolution efficiencies of 85-95% with optical purities exceeding 98% enantiomeric excess.

The practical implementation of these resolution methods has been optimized through systematic studies of crystallization conditions, including solvent selection, temperature control, and seeding strategies [12] [13]. The development of continuous resolution processes using (1R,4S)-camphorquinone monooxime has enabled the large-scale production of enantiomerically pure compounds for pharmaceutical and fine chemical applications. These industrial implementations demonstrate the commercial viability and practical importance of this resolving agent in modern asymmetric synthesis.

Resolving AgentTarget CompoundDiastereomeric Salt FormationResolution Efficiency (%)Optical Purity (% ee)
QuinineRacemic carboxylic acidsCrystalline salt75>95
CinchonineRacemic aminesAmorphous salt60-7085-92
BrucineRacemic alcoholsCrystalline hydrate65-8088-94
L-Tartaric acidRacemic amino acidsCrystalline salt85-95>98
Mandelic acidRacemic secondary alcoholsCrystalline ester70-8590-96

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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